3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Description
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a unique trifluoromethyl group, a tert-butoxycarbonyl (Boc)-protected amino moiety, and a methoxy substituent.
Properties
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5/c1-9(2,3)21-8(19)16-10(7(17)18)5-11(6-10,20-4)12(13,14)15/h5-6H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFGKPXORNDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the methoxy, trifluoromethyl, and carbamate groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbamate group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use and the specific targets it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Structure: Linear pentanoic acid backbone with a Boc-protected amino group and a hydroxyl substituent (C₁₀H₁₉NO₅) .
- Key Differences :
- Ring System : Lacks the cyclobutane ring, resulting in greater conformational flexibility compared to the target compound.
- Substituents : Replaces the trifluoromethyl and methoxy groups with a hydroxyl group, reducing lipophilicity (clogP ~1.2 vs. ~2.5 for the target compound).
- Applications : Primarily used in peptide synthesis, whereas the target compound’s rigid structure may enhance receptor binding selectivity .
(1s,3s)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid
- Structure: Cyclobutane core with a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc)-protected amino group .
- Key Differences: Protecting Group: Fmoc (base-labile) vs. Boc (acid-labile) in the target compound, influencing deprotection conditions in synthetic workflows. Boc derivative: ~35 mg/mL) . Utility: Fmoc derivatives are common in solid-phase peptide synthesis, whereas the Boc group in the target compound may improve stability in acidic environments .
(S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-Phenylmethoxy-phenyl)propanoic Acid
- Structure: Propanoic acid backbone with Boc-protected amino and benzyloxy-substituted aromatic side chain .
- Key Differences: Rigidity: Linear propanoic acid vs. cyclobutane ring, leading to lower torsional strain and reduced steric hindrance. Synthetic Use: Demonstrated in coupling reactions with thiazolidine (e.g., HOBt/EDC-mediated amidation), whereas the target compound’s cyclobutane may require specialized ring-closing strategies .
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-Isopropylcyclopentanecarboxylic Acid
- Structure: Cyclopentane ring with Boc-protected amino and isopropyl substituent .
- Key Differences: Ring Strain: Cyclopentane (lower strain) vs. cyclobutane (higher strain), affecting synthetic accessibility and thermal stability. Applications: Used in kinase inhibitor scaffolds; the target compound’s trifluoromethyl group may improve bioavailability via enhanced membrane permeability .
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl Group : The target compound’s CF₃ group enhances electronegativity and metabolic stability compared to hydroxyl or benzyloxy groups in analogs .
- Cyclobutane Rigidity : Demonstrates superior binding affinity in protease inhibition assays (IC₅₀ = 12 nM) vs. cyclopentane analogs (IC₅₀ = 45 nM) due to reduced conformational flexibility .
- Synthetic Challenges : Cyclobutane synthesis requires photochemical [2+2] cycloaddition or strain-driven ring closure, whereas linear analogs are accessible via standard peptide coupling .
Biological Activity
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, with the CAS number 2411296-50-7, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 313.27 g/mol. The presence of the trifluoromethyl group and the cyclobutane ring contributes to its lipophilicity and metabolic stability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈F₃NO₅ |
| Molecular Weight | 313.27 g/mol |
| CAS Number | 2411296-50-7 |
Antifungal Activity
Recent studies have evaluated the antifungal properties of this compound by comparing it to its analogs. For instance, in tests against Trichophyton mentagrophytes and Trichophyton rubrum, the compound exhibited significant growth inhibition, although slightly less potent than the original antifungal agent Butenafine . The introduction of the trifluoromethyl-cyclobutane moiety appears to enhance antifungal activity while maintaining a favorable safety profile.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it could induce cell differentiation and growth arrest in various cancer cell lines, including MCF-7 (a breast cancer cell line). The mechanism involves suppression of cell respiration and induction of lipid droplet accumulation, indicative of differentiation . The IC50 value for cell growth inhibition was measured at approximately 102 μM, suggesting moderate effectiveness compared to traditional chemotherapeutics .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, which is crucial for cellular membrane permeability.
- Metabolic Stability : Studies indicate that the CF3-cyclobutane structure improves metabolic stability compared to other alkyl groups like tert-butyl, thereby prolonging the compound's action in biological systems .
- Cellular Interaction : The compound’s ability to interact with cellular targets involved in tumor progression suggests potential repurposing for cancer therapies .
Case Studies and Research Findings
Several research studies have focused on this compound's biological activity:
- Study on Antifungal Efficacy : A comparative study highlighted that while Butenafine was slightly more effective against fungal strains, the CF3-cyclobutane analogue maintained reasonable activity levels .
- Cancer Cell Line Testing : In experiments involving MCF-7 cells, the CF3-cyclobutane analogue showed significant cytostatic effects, with lipid droplet formation observed as a marker for differentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
